

# High-Dose Clebopride for Chemotherapy-Induced Vomiting: Application Notes and Protocols

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## Compound of Interest

Compound Name:	Clebopride
Cat. No.:	B1669163

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These application notes provide a summary of the available data and protocols for the administration of high-dose **clebopride** in the management of chemotherapy-induced nausea and vomiting (CINV). **Clebopride** is a dopamine D2 receptor antagonist and a serotonin 5-HT4 receptor partial agonist, exhibiting both antiemetic and prokinetic properties.[\[1\]](#)[\[2\]](#) Its primary antiemetic effect is attributed to the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[\[1\]](#)

## Quantitative Data Summary

The following tables summarize the quantitative data from clinical studies investigating the efficacy and safety of high-dose **clebopride** for CINV.

Table 1: Efficacy of High-Dose Intravenous **Clebopride** in Cisplatin-Induced Vomiting

Clebopride Dose (Total IV)	Number of Patients	Antiemetic Efficacy vs. Metoclopramide (10 mg/kg)
0.5 mg/kg	21	Moderately lower[3]
0.75 mg/kg	11	Moderately lower[3]
1 mg/kg	10	Similar

Note: Detailed efficacy data such as complete response rates (no emesis, no rescue medication) and the mean number of emetic episodes were not available in the reviewed literature. The full-text articles of the cited studies may contain more specific quantitative data.

Table 2: Adverse Events Associated with High-Dose Intravenous **Clebopride** in Cisplatin-Induced Vomiting

Adverse Event	Clebopride (0.5 - 1 mg/kg)	Metoclopramide (10 mg/kg)
Sedation	20%	24%
Diarrhea	37%	20%
Extrapyramidal Reactions	0%	17%

Table 3: Adverse Events in a Phase I Trial of High-Dose **Clebopride** in Cisplatin-Treated Patients

Adverse Event	Incidence	Notes
Somnolence	Not specified	Occurred at almost all dose levels
Diarrhea	Not specified	Occurred at almost all dose levels
Extrapyramidal-like symptoms	14% of cycles	Limited the continuation of the study

Note: The Phase I trial was designed to determine the maximum tolerated dose (MTD) and did not provide comparative efficacy data.

## Experimental Protocols

### Protocol 1: Comparative Study of High-Dose Clebopride and Metoclopramide for Cisplatin-Induced Vomiting

Objective: To compare the tolerance and efficacy of three different doses of intravenous **clebopride** with intravenous metoclopramide in preventing vomiting induced by high-dose cisplatin.

Study Design: A randomized, crossover pilot study where each patient served as their own control.

Patient Population: 41 patients undergoing chemotherapy with cisplatin (100-120 mg/m<sup>2</sup>) alone or in combination with vindesine (3 mg/m<sup>2</sup>).

Treatment Arms:

- **Clebopride:** Patients were randomly assigned to one of three dose levels in the first chemotherapy course:
  - 0.5 mg/kg total intravenous dose (n=21)
  - 0.75 mg/kg total intravenous dose (n=11)
  - 1 mg/kg total intravenous dose (n=10)
- Metoclopramide: 10 mg/kg total intravenous dose.

Administration: The total dose of both **clebopride** and metoclopramide was administered as five intravenous fractions given every 2 hours.

Crossover: In the second chemotherapy course, patients received the alternative antiemetic treatment.

Assessment:

- Efficacy: The antiemetic activity was evaluated, though specific metrics like the number of emetic episodes or patient-reported nausea scores were not detailed in the available abstract.
- Safety: The incidence of adverse events, including sedation, diarrhea, and extrapyramidal reactions, was recorded.

## Protocol 2: Phase I Trial of Clebopride Malate in Cisplatin-Treated Patients

Objective: To determine the maximum tolerated dose (MTD) of **clebopride** in patients with advanced cancer treated with high-dose cisplatin.

Study Design: A dose-escalation Phase I clinical trial.

Patient Population: 30 patients with advanced, histologically-proven cancer receiving cisplatin at a dose of  $>50$  mg/m<sup>2</sup>. Most patients were pretreated and refractory to standard antiemetics.

Treatment:

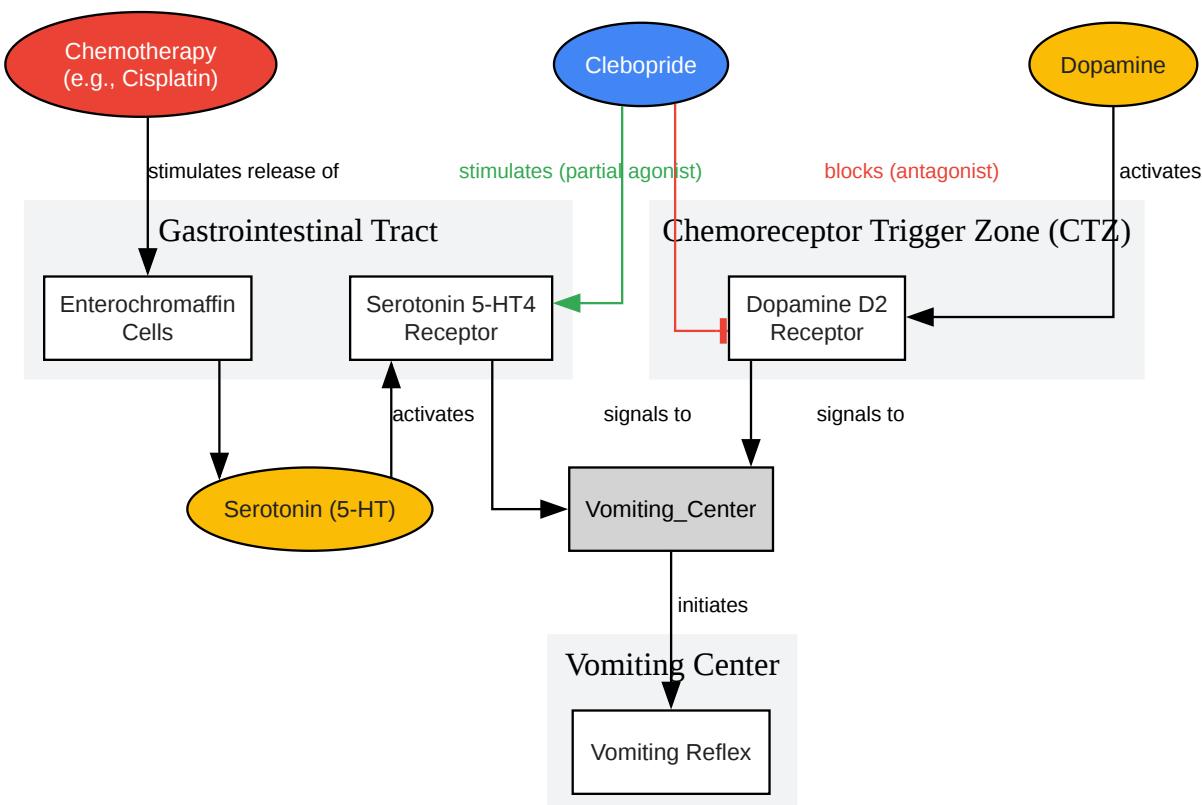
- Starting Dose: 0.10 mg/kg of **clebopride** in a cohort of 6 patients.
- Dose Escalation: The dose was escalated by 0.2 mg at each subsequent dose level.

Assessment:

- Safety: The incidence and severity of side effects, including somnolence, diarrhea, and extrapyramidal-like symptoms, were monitored to determine the MTD.
- Efficacy: Antiemetic activity was noted as "encouraging," but specific efficacy endpoints were not the primary focus of this Phase I study.

## Visualizations

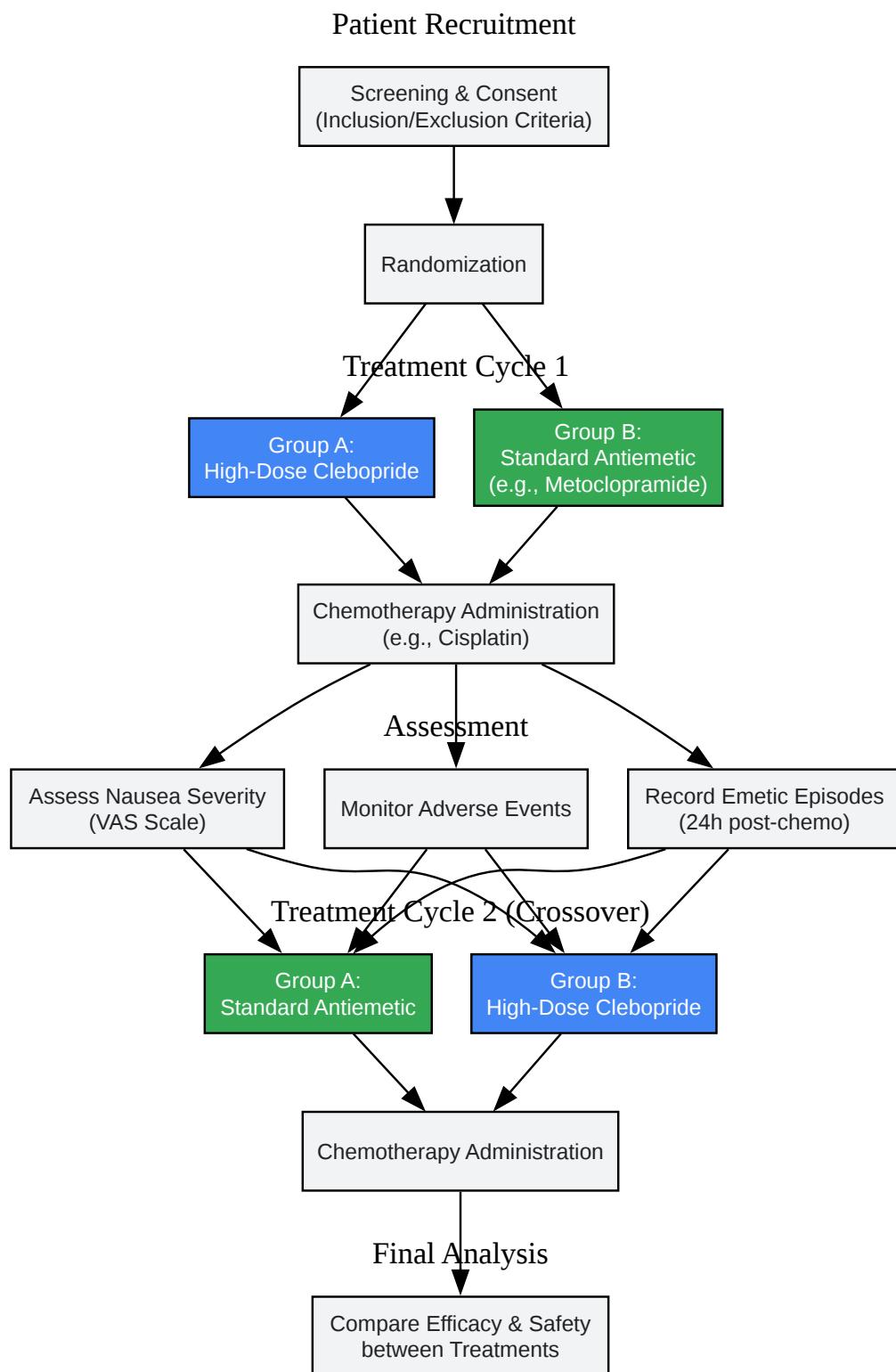
### Signaling Pathway of Clebopride's Antiemetic Action



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Caption: **Clebopride's** dual mechanism of action in preventing CINV.

## Experimental Workflow for a Comparative Antiemetic Trial



Caption: A generalized workflow for a crossover clinical trial.

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## References

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